1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
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Overview
Description
“1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” is a chemical compound that is used in scientific research . It is also known as "N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide" .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H22N2O2S . It has a molecular weight of 294.41 .Chemical Reactions Analysis
The compound “this compound” is related to “triplin”, which has been found to bind copper ions and affect the ethylene signaling pathway in plants .Physical and Chemical Properties Analysis
The compound “this compound” has a density of 1.2±0.1 g/cm3 and a boiling point of 497.2±45.0 °C at 760 mmHg . Its flash point is 254.5±28.7 °C .Scientific Research Applications
Antioxidant Activity Research
A study conducted by Drapak et al. (2019) investigated the antioxidant activities of derivatives similar to 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea. QSAR-analysis revealed that polarisation, dipole moment, lipophilicity, and energy parameters significantly influence antioxidant activity. These derivatives showed increased antioxidant activities with increased hydrophilic and reductive properties. The study provides a basis for designing new potential antioxidants (Drapak et al., 2019).
Photoinitiator Interactions in Copolymeric Systems
Angiolini et al. (1995) examined how copolymers derived from similar chemical structures function as photoinitiators. The study revealed the significance of morpholino groups in enhancing the efficiency of photosensitization processes in copolymer systems, indicating potential applications in photopolymerization and material science (Angiolini et al., 1995).
Enzyme Inhibitory Activity
Cetin et al. (2021) synthesized derivatives with structures related to this compound and evaluated their enzyme inhibitory activities. These derivatives exhibited significant inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showing potential as enzyme inhibitors in medical research (Cetin et al., 2021).
Synthesis and Biological Properties in Pharmacology
Papoyan et al. (2011) synthesized new compounds similar to this compound, displaying pronounced anticonvulsive and peripheral n-cholinolytic activities. This research highlights the potential pharmacological applications of these compounds in treating neurological disorders (Papoyan et al., 2011).
Chemosensor Development
Shally et al. (2020) developed novel chemosensors using derivatives structurally related to this compound for selective identification of toxic Pd2+ ions. This research suggests applications in environmental monitoring and public health safety (Shally et al., 2020).
Mechanism of Action
The compound “1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” is related to “triplin”, which has been found to bind copper ions and affect the ethylene signaling pathway in plants . This suggests that the compound might have similar effects, but more research is needed to confirm this.
Properties
IUPAC Name |
1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS2/c1-14(19-18(23)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-22-12-10-21/h2-8,13-14,17H,9-12H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALMUZHUZWPMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321272 |
Source
|
Record name | 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816784 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863017-46-3 |
Source
|
Record name | 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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